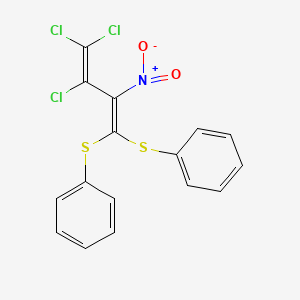

(1-(Bis(phenylthio)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide

Beschreibung

{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenylthio moiety

Eigenschaften

CAS-Nummer |

151052-73-2 |

|---|---|

Molekularformel |

C16H10Cl3NO2S2 |

Molekulargewicht |

418.7 g/mol |

IUPAC-Name |

(3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl)sulfanylbenzene |

InChI |

InChI=1S/C16H10Cl3NO2S2/c17-13(15(18)19)14(20(21)22)16(23-11-7-3-1-4-8-11)24-12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

KDLDVVOYKRVOOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene typically involves multi-step organic reactions. The process begins with the preparation of the core butadiene structure, followed by the introduction of chlorine atoms and the nitro group. The phenylthio group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions

{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Wissenschaftliche Forschungsanwendungen

{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichloroaniline: Aniline derivatives with two chlorine atoms.

Trichlorobenzene: Benzene derivatives with three chlorine atoms.

Uniqueness

{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Biologische Aktivität

(1-(Bis(phenylthio)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide, with CAS number 151052-73-2, is a complex organic compound notable for its unique structural features, including multiple chlorine atoms and phenylthio groups. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C16H10Cl3NO2S2

- Molecular Weight : 418.7 g/mol

- IUPAC Name : (3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl)sulfanylbenzene

- Canonical SMILES : C1=CC=C(C=C1)SC(=C(C(=C(Cl)Cl)Cl)N+[O-])SC2=CC=CC=C2

The compound's biological activity is primarily attributed to its interactions with specific molecular targets within the cell. These interactions may involve:

- Enzyme inhibition : The compound could inhibit key enzymes involved in metabolic pathways.

- Receptor modulation : It may act on receptors that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Studies have shown that compounds with trichloro and phenylthio moieties can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : HeLa, MCF-7, A549.

- Mechanism : Induction of apoptotic pathways and cell cycle arrest.

In a comparative study, derivatives of similar compounds demonstrated IC50 values indicating their potency against cancer cells. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Mahanimbine | 2.12 | MCF-7 |

| Prototype 5d | 0.37 | HeLa |

| Sorafenib | 7.91 | HeLa |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Target Organisms : Staphylococcus aureus, Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating effective antibacterial properties.

Case Studies and Research Findings

- Study on Anticancer Properties : A recent study highlighted the cytotoxic effects of similar phenylthio compounds against HeLa cells, showing a significant reduction in cell viability at low concentrations (IC50 as low as 0.37 µM) .

- Antimicrobial Efficacy : Another investigation reported the effectiveness of related compounds against antibiotic-resistant bacteria, with MIC values ranging from 25 to 175 mg/mL for various strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.